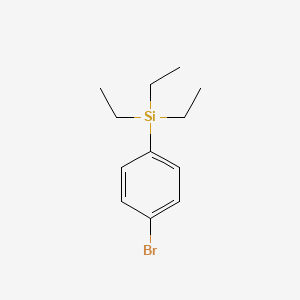

(4-Bromophenyl)triethylsilane

Overview

Description

(4-Bromophenyl)triethylsilane, also known as BPTES, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of glutaminase, which is an enzyme that plays a critical role in the metabolism of cancer cells.

Scientific Research Applications

Synthesis of Polymers

- (4-Bromophenyl)triethylsilane has been used in the synthesis of polymeric organosilicon systems. For instance, its treatment with magnesium in tetrahydrofuran (THF) yielded poly[p-(ethoxymethylsilylene)phenylene], which demonstrated properties such as easy transformation of Si−OEt bonds into Si−Cl bonds, offering potential for various applications in polymer science (Ohshita et al., 1997).

Organic Synthesis and Protection Groups

- The compound has been involved in the development of novel safety-catch amine protection groups, highlighting its role in facilitating specific chemical reactions and protecting sensitive functional groups during complex organic syntheses (Surprenant & Lubell, 2006).

Materials for OLEDs

- Tetrahedral silicon-centered imidazolyl derivatives containing (4-Bromophenyl)triethylsilane have been synthesized and characterized for potential use in organic light-emitting diodes (OLEDs). These compounds displayed high thermal stability and fluorescence, making them promising candidates as blue emitters or hole blocking materials in OLEDs (Wang et al., 2010).

Reduction of Esters to Ethers

- An indium(III) bromide/triethylsilane catalytic system has been shown to efficiently reduce esters to produce unsymmetrical ethers, highlighting the versatility of (4-Bromophenyl)triethylsilane in chemical transformations (Sakai et al., 2008).

Peptide Synthesis

- The compound has been used in peptide synthesis, particularly as a scavenging agent for the removal of protecting groups, demonstrating its utility in bioorganic chemistry (Pearson et al., 1989).

properties

IUPAC Name |

(4-bromophenyl)-triethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOSGIAQYGLJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)

![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)

![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)

![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)